molecular formula C19H24N6O3 B13360727 (S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide

(S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B13360727
M. Wt: 384.4 g/mol
InChI Key: LIJLMVSVAIZKQS-KRWDZBQOSA-N
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Description

(S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, or enzyme inhibitory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions.

    Formation of the amide bond: This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the triazole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the dioxopentan moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide or piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide: can be compared with other benzamide derivatives, triazole-containing compounds, and piperazine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H24N6O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(2S)-1-(4-methylpiperazin-1-yl)-1,5-dioxopentan-2-yl]-4-(triazol-1-yl)benzamide

InChI

InChI=1S/C19H24N6O3/c1-23-10-12-24(13-11-23)19(28)17(3-2-14-26)21-18(27)15-4-6-16(7-5-15)25-9-8-20-22-25/h4-9,14,17H,2-3,10-13H2,1H3,(H,21,27)/t17-/m0/s1

InChI Key

LIJLMVSVAIZKQS-KRWDZBQOSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCC=O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCC=O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3

Origin of Product

United States

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